

# Application Notes and Protocols: [18F]FES PET Imaging to Measure Rintodestrant Target Engagement

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Compound of Interest		
Compound Name:	Rintodestrant	
Cat. No.:	B3325236	Get Quote

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#### Introduction

This document provides detailed application notes and protocols for the use of  $16\alpha$ -[18F]fluoro-17 $\beta$ -estradiol ([18F]FES) Positron Emission Tomography (PET) imaging to quantitatively assess the target engagement of **Rintodestrant**, an oral selective estrogen receptor degrader (SERD). **Rintodestrant** is under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer. [18F]FES is a radiolabeled analog of estradiol that binds to the estrogen receptor, allowing for in vivo visualization and quantification of ER expression and occupancy. By comparing [18F]FES uptake before and during **Rintodestrant** treatment, researchers can obtain direct evidence of the drug's mechanism of action and its effectiveness in blocking the target receptor.

## **Principle and Applications**

**Rintodestrant** is an oral SERD that functions by competitively binding to and inducing the degradation of the estrogen receptor.[1] This dual mechanism of action aims to overcome resistance to other endocrine therapies. [18F]FES PET imaging serves as a powerful pharmacodynamic biomarker to confirm and quantify the degree of ER engagement by **Rintodestrant** in both tumor tissues and other ER-rich tissues.



#### **Key Applications:**

- Proof of Mechanism: Demonstrate that Rintodestrant effectively binds to and blocks the estrogen receptor in vivo.
- Dose Optimization: Inform dose-selection in clinical trials by correlating Rintodestrant dosage with the extent of ER occupancy.
- Response Prediction: Preliminary evidence suggests that the absence of ER expression on a baseline [18F]FES PET scan may predict a lack of response to Rintodestrant.[2]
- Monitoring Therapy: Assess the continued target engagement and potential for acquired resistance during long-term treatment.[2]
- Patient Selection: Identify patients with ER-positive tumors who are most likely to benefit from **Rintodestrant** therapy.

# **Quantitative Data Summary**

The following tables summarize quantitative data from a clinical trial (NCT03455270) investigating [18F]FES PET in patients with ER+ metastatic breast cancer treated with **Rintodestrant**.

Table 1: Biodistribution of [18F]FES in ER-Expressing Healthy Tissues During **Rintodestrant**Treatment



Tissue	Timepoint	Median Change in SUV from Baseline (%)	Median Change in TBR from Baseline (%)
Uterus	Interim (4-6 weeks on Rintodestrant)	-50.6%	-58.5%
After Treatment Discontinuation	-21.5%	-37.9%	
Pituitary Gland	Interim (4-6 weeks on Rintodestrant)	-39.0%	-48.3%
After Treatment Discontinuation	-14.2%	-26.0%	

SUV: Standardized Uptake Value; TBR: Target-to-Blood Ratio.

Table 2: [18F]FES Uptake in Tumor Lesions During Rintodestrant Treatment[2]

Timepoint	Observation	Quantitative Finding
Baseline	[18F]FES-positive lesions identified.	-
On-treatment	No [18F]FES uptake in any of the baseline [18F]FES-positive lesions.	Complete blockade of tracer uptake.
At Progression (≤ 1-2 half-lives of Rintodestrant)	[18F]FES uptake remained blocked.	Continued target engagement.
At Progression (≥ 5 days after end of treatment)	[18F]FES uptake was restored.	Reversibility of target blockade.

# **Experimental Protocols**Patient Selection and Preparation



- Inclusion Criteria: Patients must have a confirmed diagnosis of ER-positive, HER2-negative metastatic breast cancer. ER positivity is typically determined by immunohistochemistry (IHC) on a recent tumor biopsy.
- Exclusion Criteria: Patients who have recently received other endocrine therapies that could interfere with [18F]FES binding should undergo an appropriate washout period.
- Patient Preparation: No specific dietary restrictions are required. Patients should be well-hydrated. A pregnancy test should be performed in women of childbearing potential.

#### [18F]FES PET/CT Imaging Protocol

This protocol is based on the imaging performed in the NCT03455270 trial.

- · Radiotracer Administration:
  - Administer approximately 200 MBq (±10%) of [18F]FES intravenously.
  - The injection should be a slow bolus over 1-2 minutes.
- · Uptake Phase:
  - The patient should rest comfortably for 60 minutes after injection to allow for radiotracer distribution and uptake.
- Imaging Acquisition:
  - Dynamic Imaging (Optional but Recommended for Pharmacokinetic Modeling): A 50minute dynamic PET/CT scan of the thorax can be initiated immediately after [18F]FES administration.
  - Whole-Body Imaging: A whole-body PET/CT scan should be performed at 60 minutes post-injection. The scan should cover from the skull base to the mid-thigh.
  - CT for Attenuation Correction and Anatomical Localization: A low-dose CT scan should be acquired immediately before the PET scan.
- Imaging Schedule:



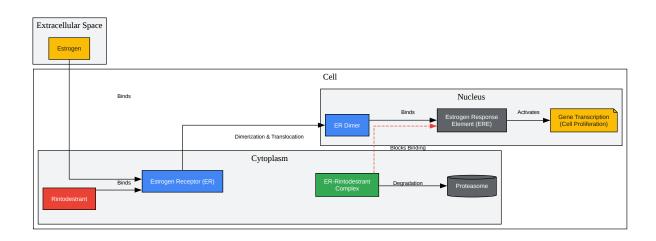
- Baseline Scan: Performed before the initiation of Rintodestrant treatment.
- On-Treatment Scan: Performed 4-6 weeks after starting Rintodestrant to assess target engagement.
- End of Treatment/Progression Scan: Can be performed to evaluate changes in ER expression and target engagement.

#### **Data Analysis**

- Image Reconstruction: PET images should be reconstructed using an ordered subset expectation maximization (OSEM) algorithm with corrections for attenuation, scatter, and random coincidences.
- · Region of Interest (ROI) Definition:
  - Tumor lesions are identified on the baseline [18F]FES PET scan and corresponding CT images.
  - ROIs are drawn around visually identifiable tumor lesions.
  - ROIs are also placed in healthy reference tissues (e.g., liver, lung, muscle, and blood pool
    via the descending aorta).
- Quantitative Analysis:
  - Standardized Uptake Value (SUV): SUVmax and SUVmean are calculated for each tumor lesion and healthy tissue ROI.
  - Receptor Occupancy: The percentage of ER occupancy by Rintodestrant can be calculated using the following formula: Receptor Occupancy (%) = (1 (SUVmax ontreatment / SUVmax baseline)) \* 100
  - Target-to-Blood Ratio (TBR): Calculated as the ratio of the SUVmean in the target lesion to the SUVmean in the blood pool.

#### **Visualizations**

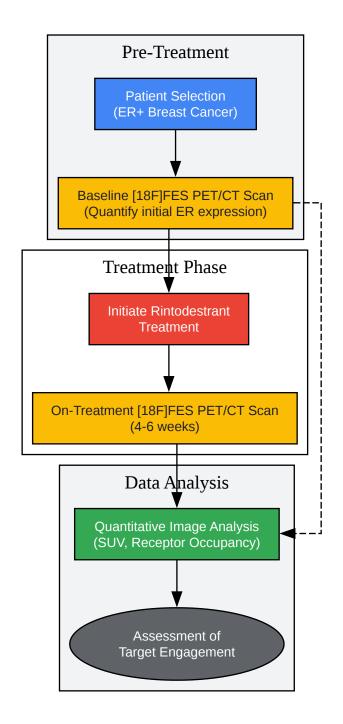




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Caption: Estrogen Receptor Signaling and Rintodestrant's Mechanism of Action.

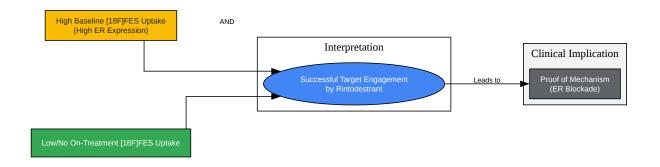




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Caption: Experimental Workflow for Measuring Target Engagement with [18F]FES PET.





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Caption: Logical Relationship for Determining Target Engagement.

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#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. meetings.asco.org [meetings.asco.org]
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